Cas no 53782-63-1 (4-(5-Methyl-2-furyl)benzoic Acid)

4-(5-Methyl-2-furyl)benzoic Acid is a furan-substituted benzoic acid derivative with applications in organic synthesis and pharmaceutical research. Its structure combines a benzoic acid core with a 5-methylfuran moiety, offering unique reactivity for constructing heterocyclic compounds or serving as an intermediate in medicinal chemistry. The compound's aromatic and carboxylic acid functionalities enable versatile transformations, such as esterification or amidation, making it valuable for designing bioactive molecules. Its well-defined purity and stability ensure consistent performance in synthetic workflows. Researchers utilize this compound for its potential in developing novel materials or drug candidates, particularly where furan-based scaffolds are of interest.
4-(5-Methyl-2-furyl)benzoic Acid structure
53782-63-1 structure
Product Name:4-(5-Methyl-2-furyl)benzoic Acid
CAS No:53782-63-1
MF:C12H10O3
MW:202.206003665924
MDL:MFCD03032492
CID:1086168
PubChem ID:4202657
Update Time:2025-06-26

4-(5-Methyl-2-furyl)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-(5-Methylfuran-2-yl)benzoic acid
    • 4-(5-METHYL-2-FURYL)BENZOIC ACID
    • 4-(5-methyl-2-furyl)benzoic acid(SALTDATA: FREE)
    • 2-Methyl-5-(4-carboxyphenyl)furan
    • 4-(5-methyl-2-furanyl)benzoic acid
    • 4-(5-methyl-furan-2-yl)-benzoic acid
    • AC1N5T5B
    • CTK4J8779
    • STK072127
    • DTXSID40400803
    • CS-0453397
    • 4-(5-Methylfur-2-yl)benzoic acid
    • MFCD03032492
    • SCHEMBL13680465
    • 4-(5-Methyl-2-furyl)benzoic acid, AldrichCPR
    • SB61010
    • AKOS004116969
    • 4-(5-methylfuran-2-yl)benzoicacid
    • 53782-63-1
    • DB-357497
    • PS-5916
    • C90590
    • A810030
    • 4-(5-Methyl-2-furyl)benzoic Acid
    • MDL: MFCD03032492
    • Inchi: 1S/C12H10O3/c1-8-2-7-11(15-8)9-3-5-10(6-4-9)12(13)14/h2-7H,1H3,(H,13,14)
    • InChI Key: SAQVRALSKGWXQZ-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC=C1C1C=CC(C(=O)O)=CC=1

Computed Properties

  • Exact Mass: 202.06300
  • Monoisotopic Mass: 202.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 50.4Ų

Experimental Properties

  • PSA: 50.44000
  • LogP: 2.95320

4-(5-Methyl-2-furyl)benzoic Acid Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xi

4-(5-Methyl-2-furyl)benzoic Acid Customs Data

  • HS CODE:2932190090
  • Customs Data:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

4-(5-Methyl-2-furyl)benzoic Acid Pricemore >>

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4-(5-Methyl-2-furyl)benzoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:53782-63-1)4-(5-Methyl-2-furyl)benzoic Acid
Order Number:A1163910
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:20
Price ($):188.0/284.0
Email:sales@amadischem.com

Additional information on 4-(5-Methyl-2-furyl)benzoic Acid

Introduction to 4-(5-Methyl-2-furyl)benzoic Acid (CAS No. 53782-63-1)

4-(5-Methyl-2-furyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 53782-63-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This benzoic acid derivative features a unique structural motif combining a benzene ring with a furyl group substituted at the 5-position by a methyl group. Such structural features make it a promising candidate for various biochemical applications, particularly in the development of novel therapeutic agents.

The molecular structure of 4-(5-Methyl-2-furyl)benzoic acid consists of a benzoic acid core appended with a furyl moiety at the 4-position. The presence of the methyl group at the 5-position of the furyl ring introduces steric and electronic effects that can modulate the compound's interactions with biological targets. This compound belongs to a class of heterocyclic benzoic acids, which have been extensively studied for their potential pharmacological properties.

In recent years, there has been growing interest in exploring the pharmacological relevance of 4-(5-Methyl-2-furyl)benzoic acid and its derivatives. The furyl group, known for its ability to engage in hydrogen bonding and π-stacking interactions, makes it an attractive scaffold for designing molecules with enhanced binding affinity to biological receptors. Moreover, the benzoic acid moiety is well-documented for its anti-inflammatory, antimicrobial, and antioxidant properties, further enhancing the therapeutic potential of this compound.

One of the most compelling aspects of 4-(5-Methyl-2-furyl)benzoic acid is its potential role in modulating inflammatory pathways. Emerging research suggests that this compound may interact with key enzymes and transcription factors involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, 4-(5-Methyl-2-furyl)benzoic acid could potentially reduce pro-inflammatory cytokine production, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Additionally, studies have indicated that 4-(5-Methyl-2-furyl)benzoic acid may exhibit antioxidant properties due to its ability to scavenge reactive oxygen species (ROS). Oxidative stress is implicated in various pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. By neutralizing ROS, this compound could help mitigate oxidative damage and protect cells from oxidative stress-induced injury.

The compound's structural features also make it an interesting candidate for anticancer applications. Research has shown that furyl-containing compounds can interfere with key signaling pathways involved in cancer cell proliferation and survival. For instance, 4-(5-Methyl-2-furyl)benzoic acid may inhibit the activity of kinases such as Janus kinase (JAK) and signal transducer and activator of transcription (STAT), which are frequently overactive in cancer cells. By disrupting these signaling pathways, the compound could induce apoptosis or arrest cell cycle progression in cancer cells.

In vitro studies have demonstrated that 4-(5-Methyl-2-furyl)benzoic acid exhibits inhibitory effects on various enzymes associated with metabolic disorders. For example, it has shown potential in inhibiting acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid synthesis. By modulating lipid metabolism, this compound could be explored as a therapeutic agent for managing metabolic syndrome and related conditions such as obesity and type 2 diabetes.

The synthesis of 4-(5-Methyl-2-furyl)benzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by functional group transformations to introduce the furyl moiety. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating further exploration of its biological activities.

The pharmacokinetic properties of 4-(5-Methyl-2-furyl)benzoic acid are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its therapeutic efficacy and safety profile. Preliminary studies suggest that 4-(5-Methyl-2-furyl)benzoic acid may exhibit moderate oral bioavailability and undergo metabolism via cytochrome P450 enzymes.

Recent advancements in computational chemistry have allowed researchers to predict the binding modes of 4-(5-Methyl-2-furyl)benzoic acid to biological targets using molecular docking simulations. These computational approaches have helped identify key interactions between the compound and potential drug targets, providing valuable insights into its mechanism of action. Such simulations are particularly useful in guiding medicinal chemistry efforts aimed at optimizing the pharmacological properties of this compound.

The potential applications of 4-(5-Methyl-2-furyl)benzoic acid extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and industrial applications where its structural features may provide desirable properties such as bioactivity or stability under various conditions. Furthermore, its role as a building block in synthesizing more complex molecules makes it a valuable intermediate in organic synthesis.

In conclusion,4-(5-Methyl-2-furyl)benzoic acid (CAS No. 53782-63-1) is a versatile organic compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing molecules with diverse biological activities ranging from anti-inflammatory to anticancer effects. Continued research into its pharmacological properties, synthetic methodologies, and pharmacokinetic behavior will further elucidate its therapeutic potential and expand its applications across multiple fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:53782-63-1)4-(5-Methyl-2-furyl)benzoic Acid
A1163910
Purity:99%/99%
Quantity:5g/10g
Price ($):188.0/284.0
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